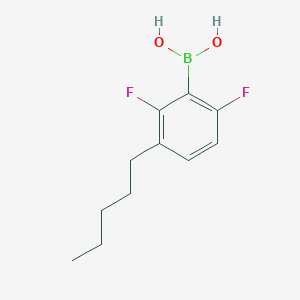![molecular formula C22H38OS B14147977 [(1-Methoxypentadecyl)sulfanyl]benzene CAS No. 89036-88-4](/img/structure/B14147977.png)
[(1-Methoxypentadecyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Methoxypentadecyl)sulfanyl]benzene is an organic compound with the molecular formula C22H38OS It is a derivative of benzene, where a methoxypentadecyl group is attached to the benzene ring via a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methoxypentadecyl)sulfanyl]benzene typically involves the reaction of benzene with a suitable methoxypentadecyl sulfide precursor. One common method is the nucleophilic substitution reaction where a halogenated benzene derivative reacts with a methoxypentadecyl thiol under basic conditions to form the desired product. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH) to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Methoxypentadecyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the methoxy group or to convert the sulfanyl group to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like nitro groups can be introduced using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: HNO3, H2SO4
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, demethylated products
Substitution: Nitro-substituted benzene derivatives
Applications De Recherche Scientifique
[(1-Methoxypentadecyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(1-Methoxypentadecyl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and methoxy groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The benzene ring provides a stable aromatic framework that can undergo electrophilic substitution reactions, allowing the compound to modify its chemical environment.
Comparaison Avec Des Composés Similaires
[(1-Methoxypentadecyl)sulfanyl]benzene can be compared with other benzene derivatives that have similar functional groups. Some similar compounds include:
[(1-Methoxypentadecyl)thio]benzene: Similar structure but with a thioether linkage instead of a sulfanyl group.
[(1-Methoxypentadecyl)sulfonyl]benzene: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties.
[(1-Methoxypentadecyl)oxy]benzene: Has an ether linkage instead of a sulfanyl group.
Propriétés
Numéro CAS |
89036-88-4 |
|---|---|
Formule moléculaire |
C22H38OS |
Poids moléculaire |
350.6 g/mol |
Nom IUPAC |
1-methoxypentadecylsulfanylbenzene |
InChI |
InChI=1S/C22H38OS/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-22(23-2)24-21-18-15-14-16-19-21/h14-16,18-19,22H,3-13,17,20H2,1-2H3 |
Clé InChI |
SNNNYBRCKIVJBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(OC)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



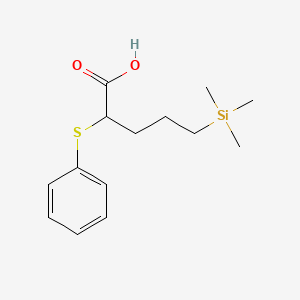


![1a(2)-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3a(2)-pyrrolidine]-2a(2),5a(2)-dione](/img/structure/B14147909.png)

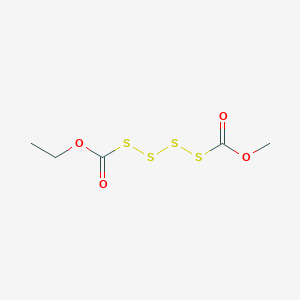
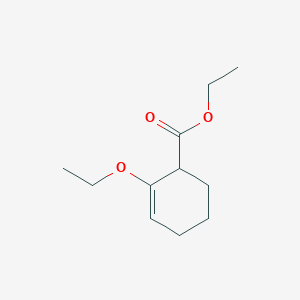
![2-(3-bromophenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14147927.png)
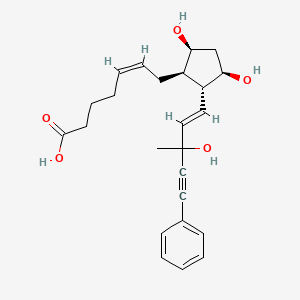

![N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine](/img/structure/B14147940.png)

